2-(Biphenyl-4-yl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate
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Overview
Description
2-(Biphenyl-4-yl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate is an organic compound that features a biphenyl group and a methoxyphenyl group connected through a keto-ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate can be achieved through a multi-step process involving the following key steps:
Friedel-Crafts Acylation: The biphenyl group is introduced via Friedel-Crafts acylation of biphenyl with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The resulting acylated biphenyl is then esterified with 4-(4-methoxyphenyl)-4-oxobutanoic acid using a suitable esterification reagent like thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of a base such as pyridine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for the Friedel-Crafts acylation and esterification steps.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-4-yl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the keto groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl and methoxyphenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(Biphenyl-4-yl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s keto-ester linkage allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The biphenyl and methoxyphenyl groups contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(1,1’-Biphenyl-4-yl)quinoline-4-carboxylic acid: Known for its antiviral activity.
1-[3-(Aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: A potent inhibitor of blood coagulation factor Xa.
Uniqueness
2-(Biphenyl-4-yl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate is unique due to its specific combination of biphenyl and methoxyphenyl groups connected through a keto-ester linkage. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C25H22O5 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-(4-methoxyphenyl)-4-oxobutanoate |
InChI |
InChI=1S/C25H22O5/c1-29-22-13-11-20(12-14-22)23(26)15-16-25(28)30-17-24(27)21-9-7-19(8-10-21)18-5-3-2-4-6-18/h2-14H,15-17H2,1H3 |
InChI Key |
QIIHWZHWSCNWNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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